molecular formula C18H23N3O3S B11027002 ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11027002
M. Wt: 361.5 g/mol
InChI Key: DDWBAHBOOWPHBW-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl carboxylate group at position 4 and an acetamido group at position 2. The acetamido moiety is further functionalized with a cyclohexyl ring bearing a 1H-pyrrole substituent.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 2-[[2-(1-pyrrol-1-ylcyclohexyl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-2-24-16(23)14-13-25-17(19-14)20-15(22)12-18(8-4-3-5-9-18)21-10-6-7-11-21/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,20,22)

InChI Key

DDWBAHBOOWPHBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2(CCCCC2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of 1-(1H-pyrrol-1-yl)cyclohexane with an appropriate acyl chloride, followed by the introduction of the thiazole ring through a cyclization reaction. The final esterification step involves the reaction of the carboxylic acid intermediate with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds containing thiazole and pyrrole derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
  • Anticancer Activity : The compound has been evaluated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential as an antibiotic agent .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The IC50 values were determined through MTT assays, showing promising results in comparison to established chemotherapeutic agents .

Organic Electronics

The unique structural features of this compound make it a candidate for use in organic electronic materials. Its ability to form thin films with good charge transport properties is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Synthesis Method
Ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate C17H22N4O3S 362.45 Cyclohexyl-pyrrole, ethyl carboxylate, acetamido Undetermined (inferred antimicrobial/analgesic) Acylation and coupling
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate () C19H20N4O3S 384.45 Phenyl, carbamoyl Local anesthetic Carbamoylation
2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid () C11H15NO2S 225.31 Cyclohexyl-pyrrole, acetic acid Intermediate (no direct bioactivity) Not specified

Research Findings and Implications

Pharmacological Insights

  • The phenyl-thiazole analogue’s anesthetic activity () suggests that electron-rich aromatic systems enhance neuronal sodium channel blocking. The target compound’s cyclohexyl group may reduce π-π stacking but improve metabolic stability .
  • The acetamido linker in the target compound could increase hydrolytic stability compared to carbamoyl linkages, extending plasma half-life .

Crystallographic Validation

The target compound’s structure was likely validated using SHELX software (), ensuring accurate bond lengths and angles critical for structure-activity relationship (SAR) studies. This contrasts with early analogues analyzed via torsion-angle methods (), which lack precision in describing puckered conformers .

Biological Activity

Ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of thiazole derivatives often involves various organic reactions. The compound can be synthesized through a multi-step process involving the reaction of 1H-pyrrole derivatives with cyclohexanoyl chloride and subsequent acylation steps. The use of acetylation and thiazole formation reactions is common in the production of such compounds.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that many showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like Oxytetracycline. The Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives were reported as low as 7.8 µg/mL against certain strains, demonstrating their potential as effective antibacterial agents .

Anticancer Potential

Thiazoles have also been investigated for their anticancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with specific substitutions on the thiazole ring have been linked to increased cytotoxicity against breast and colon cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazole derivatives have been studied for their anti-inflammatory effects. Certain compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition could lead to potential applications in treating inflammatory diseases .

Study 1: Antibacterial Activity

A study published in Medicinal Chemistry evaluated a series of thiazole derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that some compounds displayed antibacterial activity that was significantly higher than that of standard antibiotics, with MIC values ranging from 7.8 to 15.6 µg/mL .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of thiazole derivatives in human cancer cell lines. The study found that specific modifications on the thiazole structure enhanced cytotoxicity, leading to a reduction in cell viability by up to 70% at certain concentrations. This highlights the importance of structural optimization in developing effective anticancer agents .

Study 3: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory effects of thiazoles revealed that certain derivatives could significantly reduce inflammation markers in vitro. These compounds inhibited COX-2 activity more effectively than traditional anti-inflammatory drugs like diclofenac, indicating their potential for treating inflammatory conditions without the side effects associated with conventional therapies .

Q & A

Q. What are the common synthetic routes for ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Cyclohexane derivative functionalization with pyrrole groups under nitrogen atmosphere to stabilize reactive intermediates (e.g., Pd-catalyzed coupling) .
  • Step 2 : Amide bond formation between the acylated cyclohexyl group and the thiazole-4-carboxylate core, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Step 3 : Esterification or functional group protection/deprotection to achieve the final product . Optimization includes solvent selection (e.g., DCM for polar intermediates), temperature control (0–60°C), and monitoring via TLC/NMR to ensure high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent connectivity, with pyrrole protons appearing as distinct aromatic signals (δ 6.5–7.0 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and detects disorder in the cyclohexyl or pyrrole moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 404.15) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In Vitro : Enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
  • Solubility/Stability : HPLC-based kinetic solubility in PBS and simulated gastric fluid .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during structure refinement?

  • SHELX Tools : Apply PART and ISOR commands to model disorder, and use RIGU restraints for geometrically strained regions .
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and checkCIF for outliers in bond distances/angles .
  • Multi-Conformer Modeling : Refine alternate conformations with occupancy ratios (e.g., 70:30) guided by electron density maps .

Q. What strategies mitigate side reactions during the acylation of the thiazole core?

  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to prevent undesired nucleophilic attacks .
  • Catalyst Optimization : Use Pd(OAc)2_2/BINAP for Suzuki-Miyaura couplings to enhance regioselectivity .
  • In Situ Monitoring : ReactIR or 19F^{19}F NMR tracks intermediates in real time, enabling rapid adjustment of stoichiometry .

Q. How do structural modifications (e.g., pyrrole substitution) impact biological activity and binding affinity?

  • SAR Studies : Compare analogs with substituents like methyl (electron-donating) vs. trifluoromethyl (electron-withdrawing) on the pyrrole ring.
  • Example : Trifluoromethyl groups increase metabolic stability but may reduce solubility .
    • Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or EGFR) .
    • Data Correlation : Statistically link logP values (e.g., 2.8–3.5) with cytotoxicity profiles to optimize lead compounds .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment in multi-step syntheses?

  • HPLC-DAD/MS : Gradient elution (ACN/H2_2O + 0.1% formic acid) with UV detection at 254 nm and MS fragmentation .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Chiral Purity : Use Chiralpak columns to resolve enantiomers if stereocenters are present .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .
  • MD Simulations : GROMACS-based simulations assess conformational stability in aqueous vs. lipid environments .
  • QSAR Models : Train algorithms on datasets of thiazole derivatives to predict logD or hERG channel liability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Re-evaluate Force Fields : Adjust partial charges in docking models (e.g., AM1-BCC vs. RESP charges) .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydration entropy .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. What steps validate the reproducibility of synthetic yields across different laboratories?

  • Protocol Harmonization : Specify exact equivalents (e.g., 1.05 equiv. of EDC), degassing methods, and inert atmosphere protocols .
  • Round-Robin Testing : Collaborate with independent labs to statistically compare yields (ANOVA, p < 0.05) .
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., diastereomers or hydrolysis products) .

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